molecular formula C8H14O2S B020177 2-(1-Sulfanylcyclohexyl)acetic acid CAS No. 108330-39-8

2-(1-Sulfanylcyclohexyl)acetic acid

Cat. No.: B020177
CAS No.: 108330-39-8
M. Wt: 174.26 g/mol
InChI Key: ONFANJHTZUJAMZ-UHFFFAOYSA-N
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Description

2-(1-Sulfanylcyclohexyl)acetic acid is an organosulfur compound featuring a cyclohexane ring substituted with a sulfanyl (–SH) group at the 1-position, linked to an acetic acid moiety. The cyclohexyl group confers conformational rigidity, while the thiol (–SH) group may participate in redox reactions or metal coordination. Applications could span biochemical research, pharmaceutical intermediates, or materials science, depending on functional group interactions .

Properties

CAS No.

108330-39-8

Molecular Formula

C8H14O2S

Molecular Weight

174.26 g/mol

IUPAC Name

2-(1-sulfanylcyclohexyl)acetic acid

InChI

InChI=1S/C8H14O2S/c9-7(10)6-8(11)4-2-1-3-5-8/h11H,1-6H2,(H,9,10)

InChI Key

ONFANJHTZUJAMZ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(CC(=O)O)S

Canonical SMILES

C1CCC(CC1)(CC(=O)O)S

Other CAS No.

108330-39-8

Synonyms

3-Mca
3-mercapto-3,3-cyclopentamethylenepropionic acid

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

2-Hydroxy-2,2-diphenylacetic Acid (Benzilic Acid)
  • Molecular Formula : C₁₄H₁₂O₃
  • Key Features : Two phenyl groups and a hydroxyl (–OH) substituent on the acetic acid backbone.
  • The hydroxyl group enhances hydrogen bonding, improving solubility in polar solvents compared to the sulfanyl analog. Benzilic acid is historically significant in rearrangements and as a precursor in organic synthesis .
2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic Acid
  • Molecular Formula: C₁₀H₁₇NO₃
  • Key Features : Cyclohexyl group with an acetamide (–NH–CO–CH₃) side chain.
  • Unlike the sulfanyl group, the amide is less prone to oxidation, enhancing stability in aqueous environments .
2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic Acid
  • Molecular Formula : C₁₉H₂₄O₃S
  • Key Features : Benzofuran core with cyclohexyl and isopropylsulfanyl (–S–iPr) groups.
  • Comparison : The aromatic benzofuran system enables π-π interactions and UV absorption, while the thioether (–S–) group contributes to lipophilicity. Unlike the thiol (–SH) in the target compound, the thioether is less acidic and more stable, favoring structural integrity in hydrophobic environments .
2-[(1R,4R)-1,4-Dihydroxycyclohexyl]acetic Acid
  • Molecular Formula : C₈H₁₄O₄
  • Key Features : Cyclohexane ring with two hydroxyl (–OH) groups.
  • Comparison: The dihydroxy substitution significantly increases polarity and water solubility.
2-((1-Benzylcyclohexyl)oxy)acetic Acid
  • Molecular Formula : C₁₅H₂₀O₃
  • Key Features : Benzyl ether (–O–CH₂C₆H₅) attached to the cyclohexyl group.
  • Comparison : The ether linkage reduces acidity compared to thiols, while the benzyl group enhances lipophilicity. This compound may serve as a pharmaceutical intermediate, leveraging the ether’s metabolic stability .

Physicochemical Properties

Compound Molecular Weight Key Functional Groups Solubility Trends Acidity (pKa Estimate)
2-(1-Sulfanylcyclohexyl)acetic acid ~188.28 (C₈H₁₂O₂S) –SH, –COOH Moderate (polar solvents) ~3.5 (–COOH), ~10 (–SH)
2-Hydroxy-2,2-diphenylacetic acid 228.24 –OH, –COOH, 2×Ph Low (non-polar solvents) ~2.5 (–COOH), ~14 (–OH)
2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid 199.25 –NH–CO–, –COOH High (aqueous buffers) ~4.5 (–COOH)
2-[(1R,4R)-1,4-Dihydroxycyclohexyl]acetic acid 174.19 2×–OH, –COOH High (polar solvents) ~3.0 (–COOH), ~12 (–OH)

Notes:

  • The sulfanyl group’s lower acidity (pKa ~10) compared to hydroxyl (–OH) groups reduces proton donation but enables thiol-disulfide exchange.
  • Benzofuran derivatives (e.g., ) exhibit lower solubility due to aromatic stacking .

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